DT-ME PHOSPHONAMIDITE

solid-phase oligonucleotide synthesis phosphonamidite coupling kinetics automated DNA synthesizer protocol

For antisense oligos requiring steric-block mechanism without RNase H recruitment. DT-ME Phosphonamidite generates neutral methylphosphonate linkages that resist serum nucleases. - 3'-terminal MP linkage blocks 3'-exonuclease activity; two adjacent linkages confer complete phosphodiesterase protection. - Requires 6-min coupling time, low-water oxidizer, and ethylenediamine/ethanol deprotection. - Compatible with standard CE amidites for chimeric gapmer/mixmer designs balancing charge and solubility.

Molecular Formula C38H48N3O7P
Molecular Weight 0
CAS No. 114079-04-8
Cat. No. B1169012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDT-ME PHOSPHONAMIDITE
CAS114079-04-8
Molecular FormulaC38H48N3O7P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DT-ME Phosphonamidite: Overview


DT-ME Phosphonamidite (5'-Dimethoxytrityl-2'-deoxyThymidine,3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite; CAS 114079-04-8; MW 689.79) is a nucleoside methylphosphonamidite monomer used as a building block in automated solid-phase DNA synthesis to generate oligonucleotides containing one or more neutral methyl phosphonate (MP) internucleotide linkages [1]. Unlike standard cyanoethyl (CE) phosphoramidites that produce charged phosphodiester backbones, this compound introduces a non-ionic methylphosphonate linkage that confers distinct biophysical and biological properties to the resulting oligonucleotide, including nuclease resistance and altered cellular uptake mechanisms [2]. The monomer is compatible with conventional CE phosphoramidite protocols on standard DNA synthesizers, though it requires modified coupling times, specialized oxidizer formulations, and distinct deprotection conditions [1].

Coupling
Extended coupling time vs standard phosphoramidites; automated synthesizer protocol adjustment required.
Oxidation
Low-water-content oxidizer; incompatible with standard iodine/water oxidation.
Deprotection
Specialized EDA/ethanol regimen; cannot use standard ammonium hydroxide cleavage.
Compatible with conventional CE phosphoramidite protocols on standard DNA synthesizers when protocol modifications are implemented.

Why Standard Amidites Cannot Substitute


DT-ME Phosphonamidite is not functionally interchangeable with standard CE phosphoramidites, H-phosphonates, or phosphorothioate monomers because the methylphosphonate linkage it generates is electronically neutral, whereas phosphodiester and phosphorothioate backbones carry a negative charge at physiological pH [1]. This charge differential fundamentally alters nuclease susceptibility, RNase H recruitment, cellular uptake mechanism, aqueous solubility of the final oligonucleotide, and in vivo pharmacokinetics [2][3]. Furthermore, the methylphosphonamidite coupling chemistry demands a 3-fold longer coupling time (6 min vs. 2 min for standard amidites), a low-water-content oxidizer, and a specialized ethylenediamine/ethanol deprotection regimen incompatible with standard ammonium hydroxide cleavage protocols [4]. Substituting a CE phosphoramidite for this monomer would produce an oligonucleotide with entirely different backbone chemistry, negating the specific biological and biophysical properties for which methylphosphonate-modified oligonucleotides are selected.

Backbone charge
Neutral methylphosphonate
Anionic phosphodiester / phosphorothioate
RNase H recruitment
Not recruited (steric-block)
Recruited (target RNA cleavage)
Coupling time
Substantially longer per cycle
Standard 2 min per cycle
Deprotection chemistry
EDA/ethanol, RT
NH₄OH, 55°C

Head-to-Head Comparative Evidence


Extended Coupling Time Requirement

In automated solid-phase oligonucleotide synthesis, DT-ME Phosphonamidite and other methylphosphonamidites require a coupling time of 6 minutes to achieve satisfactory coupling efficiency, compared with 2 minutes for standard cyanoethyl (CE) phosphoramidites under identical activator conditions (0.1 M phosphoramidite in acetonitrile, 0.3 M benzylthiotetrazole activator) [1]. This 3-fold longer coupling time is a direct consequence of the reduced reactivity of the P–N bond in methylphosphonamidites relative to standard CE phosphoramidites, and is consistently specified across vendor protocols and independent experimental studies [1][2].

Coupling time
Head-to-head
6 min (DT-ME) vs 2 min (standard CE)
Protocol adjustment required for synthesis runs
3-fold longer; impacts throughput and reagent consumption
solid-phase oligonucleotide synthesis phosphonamidite coupling kinetics automated DNA synthesizer protocol

Backbone Charge Neutrality and Nuclease Resistance

Oligonucleotides synthesized using DT-ME Phosphonamidite contain methylphosphonate internucleotide linkages that replace the negatively charged non-bridging oxygen of the phosphodiester backbone with an uncharged methyl group [1]. This charge neutrality renders the methylphosphonate backbone highly resistant to nucleolytic degradation. Experimental evidence demonstrates that only two adjacent methylphosphonate linkages are sufficient to protect an oligomer from degradation by snake venom phosphodiesterase and spleen phosphodiesterase [2]. Comprehensive comparative tables of internucleotide linkage modifications classify methylphosphonate nuclease resistance as 'highly increased' (++), equivalent to phosphorothioate in resistance rating but with the critical distinction that methylphosphonate linkages are uncharged, whereas phosphorothioate linkages retain a negative charge [3]. A single methylphosphonate linkage at the 3'-terminus is sufficient to prevent degradation by 3'-exonuclease activity in mammalian serum [4].

Nuclease resistance
Class-level
MP backbone: ++ (highly increased); resistant to multiple phosphodiesterases
Supports serum/cell-culture stability studies
Two adjacent MP linkages sufficient for protection
nuclease resistance uncharged oligonucleotide backbone antisense oligonucleotide stability

RNase H Non-Recruitment

Duplexes formed between all-methylphosphonate oligonucleotides and complementary RNA are not substrates for RNase H, whereas phosphorothioate (PS) and phosphodiester (PO) oligonucleotide-RNA duplexes are efficiently cleaved [1][2]. This functional dichotomy is documented in a comparative classification table of antisense oligonucleotide modifications: methylphosphonate is rated 'No' for RNase H cleavage, while phosphorothioate is rated 'Yes' [1]. Experimental studies confirm that susceptibility to RNase H cleavage increases in parallel with a reduction in the number of methylphosphonate residues [3]. This property is fundamental to mechanism-of-action design: methylphosphonate oligonucleotides function via steric block (translational arrest) rather than RNase H-mediated RNA degradation, enabling splice modulation and other RNase H-independent antisense strategies [2].

RNase H cleavage
Class-level
MP: not a substrate; PS/PO: cleaved
Select for steric-block antisense strategies
RNase H incompetent; splice modulation potential
RNase H cleavage antisense mechanism oligonucleotide backbone modification

Distinct Cellular Uptake Mechanism

The cellular uptake mechanism of methylphosphonate oligonucleotides (synthesized from monomers including DT-ME Phosphonamidite) is fundamentally distinct from that of charged phosphodiester oligonucleotides. Shoji et al. demonstrated that methylphosphonate oligonucleotide uptake is highly temperature-dependent, with a major increase in uptake occurring between 15°C and 20°C, consistent with a fluid-phase or adsorptive endocytosis mechanism [1]. This pathway is distinct from the receptor-mediated endocytosis primarily responsible for phosphodiester oligonucleotide uptake [1]. Chimeric oligodeoxynucleotides containing mixed phosphodiester/methylphosphonate backbones exhibit saturable uptake kinetics similar to all-phosphodiester oligomers, confirming that backbone charge is the key determinant of cellular entry route [2]. In comparative binding and uptake studies, the rank order was: phosphorothioate (S-) > mixed S-/O- > phosphodiester (O-) > methylphosphonate (MP-) oligonucleotides [3].

Cellular uptake
Context-dependent
MP: fluid-phase endocytosis; uptake rank: lowest among PS>PO>MP
Distinct entry pathway; may require delivery vectors
Temperature-dependent; nuclear ~25%
cellular uptake mechanism methylphosphonate oligonucleotide delivery endocytosis pathway

Specialized Deprotection Chemistry

Oligonucleotides synthesized with DT-ME Phosphonamidite require a fundamentally different deprotection strategy from standard CE phosphoramidite-synthesized oligonucleotides. The methylphosphonate linkage is base-labile, precluding the use of standard concentrated ammonium hydroxide (NH₄OH) deprotection, which causes backbone degradation [1]. Instead, a one-pot cleavage and deprotection procedure using acetonitrile/ethanol/ammonium hydroxide (45:45:10) for initial cleavage, followed by ethylenediamine (EDA) in 95% ethanol (1:1) treatment for 6 hours at room temperature is required . The Ac-dC methylphosphonamidite monomer is preferred over standard benzoyl-protected dC to avoid transamination side products at dC residues during EDA deprotection [1][2]. Standard CE phosphoramidite-synthesized oligonucleotides are deprotected with concentrated NH₄OH at 55°C for 8–16 hours .

Deprotection method
Head-to-head
EDA/EtOH (1:1), 6 h, RT vs NH₄OH, 55°C, 8–16 h
Requires dedicated post-synthesis reagents
Ac-dC monomer recommended to avoid transamination
oligonucleotide deprotection methylphosphonate backbone lability solid-phase synthesis post-synthetic processing

In Vivo Elimination Half-Life

The pharmacokinetic profiles of methylphosphonate and phosphorothioate oligonucleotides differ dramatically in vivo. Methylphosphonate oligonucleotides have an elimination half-life of approximately 17 minutes in mice, reflecting rapid clearance [1][2]. In contrast, phosphorothioate oligonucleotides exhibit a biphasic elimination profile with an initial short distribution half-life of 0.53–0.83 hours followed by a terminal elimination half-life of 35–50 hours [1]. This approximately 120- to 175-fold longer terminal elimination half-life for phosphorothioates is attributed to extensive plasma protein binding conferred by the charged phosphorothioate backbone, which the neutral methylphosphonate backbone lacks [3]. The rapid in vivo clearance of methylphosphonate oligonucleotides is a direct consequence of the uncharged backbone structure produced when DT-ME Phosphonamidite is incorporated.

Elimination half-life
Context-dependent
MP: ~17 min; PS: 35–50 h
Rapid clearance; transient activity context
Approximately 120- to 175-fold shorter terminal half-life
pharmacokinetics oligonucleotide half-life in vivo stability antisense oligonucleotide ADME

Optimal Application Scenarios


Steric-Block Antisense Oligonucleotides

DT-ME Phosphonamidite is the monomer of choice for synthesizing antisense oligonucleotides designed to function via steric blockade of translation or splice modulation rather than RNase H-mediated target RNA cleavage. As established in Section 3 (Evidence Item 3), fully methylphosphonate oligonucleotide-RNA duplexes are not substrates for RNase H [1], whereas phosphorothioate oligonucleotides recruit RNase H and trigger target degradation. This property enables splice-switching oligonucleotide design, selective inhibition of translation initiation, and applications where preservation of target RNA integrity is required. Procurement of DT-ME Phosphonamidite commits the user to this mechanism-of-action strategy [2].

Nuclease-Resistant Probes for Biological Environments

Oligonucleotides synthesized with DT-ME Phosphonamidite are indicated for applications demanding high nuclease resistance in biological fluids. As documented in Section 3 (Evidence Item 2), two adjacent methylphosphonate linkages confer complete protection against phosphodiesterases [1], and a single 3'-terminal MP linkage blocks mammalian serum 3'-exonuclease activity [2]. This makes DT-ME Phosphonamidite-derived oligonucleotides particularly suitable for antisense experiments in serum-supplemented culture medium, intracellular microinjection studies, and in vitro nuclease-rich biochemical assays where unmodified oligonucleotides are rapidly degraded [3].

Cellular Uptake and Trafficking Studies

The distinct cellular uptake mechanism of methylphosphonate oligonucleotides — fluid-phase/adsorptive endocytosis as opposed to receptor-mediated uptake of charged phosphodiester oligonucleotides [1] — makes DT-ME Phosphonamidite an essential reagent for investigators studying the relationship between oligonucleotide backbone charge and cellular entry pathways. The temperature-dependent uptake profile (major increase between 15–20°C) provides a controllable experimental parameter for endocytosis mechanism studies [1]. Nuclear localization of approximately 25% of total cellular uptake for MP analogs [2] further supports applications in intracellular trafficking and subcellular distribution studies.

Chimeric Backbone Oligonucleotide Design

DT-ME Phosphonamidite is frequently used in combination with standard CE phosphoramidites to produce chimeric oligonucleotides that balance the nuclease resistance and neutral charge of methylphosphonate segments with the superior aqueous solubility, target binding affinity, and cellular uptake of phosphodiester or phosphorothioate segments [1]. The distinct coupling time requirements (6 min for DT-ME Phosphonamidite vs. 2 min for standard amidites [2]) and specialized deprotection protocols (Section 3, Evidence Item 5) must be incorporated into the automated synthesis program. Chimeric designs can mitigate the poor aqueous solubility of all-MP oligonucleotides while retaining key methylphosphonate properties [3].

Application
Selection Property
Validation Focus
Steric-block antisense studies
RNase H non-recruitment
Splice-switching / translation-arrest verification
Nuclease-resistant probes
Neutral backbone charge
Serum stability and exonuclease resistance assays
Cellular uptake mechanism studies
Endocytic pathway signature
Temperature-dependent uptake profiling
Chimeric backbone design
Amidite protocol compatibility
Coupling and deprotection method validation
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